1-Bromo-2-chloro-4-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXEJZFIQAUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183839 | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-39-1 | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.234 | |
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Advanced Synthetic Methodologies for 1 Bromo 2 Chloro 4 Nitrobenzene
Regioselective Bromination and Chlorination Strategies
The specific arrangement of substituents on the benzene (B151609) ring in 1-bromo-2-chloro-4-nitrobenzene necessitates a carefully planned electrophilic aromatic substitution strategy. The order of introduction of the halogen and nitro groups is critical to achieving the desired 1,2,4-substitution pattern.
A prevalent synthetic route commences with the chlorination of benzene. brainly.combrainly.com This initial halogenation is typically accomplished by reacting benzene with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to produce chlorobenzene (B131634). brainly.com The subsequent steps, nitration followed by bromination, rely on the directing effects of the substituents.
The key to regioselectivity in the final step—bromination—lies in the directing influence of the existing chloro and nitro groups on the precursor, 1-chloro-4-nitrobenzene (B41953). brainly.com The chlorine atom at position C1 is an ortho-, para-directing group, while the nitro group at C4 is a meta-directing group. brainly.com Both groups direct the incoming electrophile (Br⁺) to the same position: C2. The chlorine atom directs ortho to itself (to C2 and C6), and the nitro group directs meta to itself (also to C2 and C6). This synergistic effect ensures that bromination occurs predominantly at the C2 position, leading to the formation of this compound in good yield. brainly.com
An alternative, though less common, approach involves starting with a different precursor, such as 1-bromo-2-chlorobenzene (B145985), and then introducing the nitro group. google.com Another strategy could begin with bromobenzene, followed by a Friedel-Crafts reaction and then nitration, though this may lead to a mixture of isomers requiring separation. stackexchange.com The choice of pathway often depends on the availability of starting materials and the desired purity of the final product. The use of N-bromosuccinimide (NBS) is a common method for regioselective bromination, often initiated by heat or UV light. youtube.comacs.org
Table 1: Regioselective Synthesis Strategy via Halogenation
| Step | Reaction | Starting Material | Reagents | Product | Key Consideration |
|---|---|---|---|---|---|
| 1 | Chlorination | Benzene | Cl₂, FeCl₃ | Chlorobenzene | Introduction of the first directing group. brainly.combrainly.com |
| 2 | Nitration | Chlorobenzene | HNO₃, H₂SO₄ | 1-Chloro-4-nitrobenzene | Separation of the para isomer from the ortho byproduct is crucial. brainly.com |
| 3 | Bromination | 1-Chloro-4-nitrobenzene | Br₂, FeBr₃ | This compound | Synergistic directing effects of -Cl (ortho) and -NO₂ (meta) groups ensure high regioselectivity for the C2 position. brainly.com |
Nitration Procedures for Substituted Benzenes
Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (-NO₂) onto an aromatic ring. In the synthesis of this compound, this step is typically performed on a halogen-substituted benzene derivative.
The most common method involves using a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. acs.org
When chlorobenzene is the substrate, nitration yields a mixture of isomers, primarily 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene, in approximately a 1:2 ratio. brainly.com This is because the chloro substituent is an ortho-, para-director. brainly.com The desired 1-chloro-4-nitrobenzene can then be separated from the ortho isomer, often by crystallization or distillation, taking advantage of differences in their physical properties.
Alternatively, if the synthesis begins with 1-bromo-2-chlorobenzene, nitration must be carefully controlled to achieve substitution at the C4 position. The bromine and chlorine atoms are deactivating yet ortho-, para-directing. The nitration of 1-bromo-2-chlorobenzene using a mixture of fuming nitric acid and sulfuric acid can yield the desired 4-nitro product, but control of reaction conditions is essential to prevent the formation of dinitro byproducts. Other nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) in a solvent like tetramethylene sulfone, can also be employed for the nitration of halobenzenes. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, optimization of reaction parameters at each synthetic step is crucial. This involves fine-tuning temperature, reactant concentrations, catalyst choice, and reaction time to favor the desired product and suppress side reactions.
In the nitration of di-substituted benzenes like 1-bromo-2-chlorobenzene, several parameters are critical for achieving high selectivity for the 4-nitro isomer. The ratio of nitric acid to sulfuric acid, for instance, determines the concentration of the active nitronium ion electrophile. Temperature control is paramount; lower temperatures (e.g., 0–5°C) can help prevent over-nitration, which leads to the formation of dinitro compounds as significant byproducts. Vigorous stirring ensures a homogenous reaction mixture, which is important for consistent results and high yields.
For the halogenation steps, the choice of catalyst and solvent can significantly influence the regioselectivity. The use of specific zeolite catalysts in the bromination of halobenzenes has been shown to vastly improve the preference for the para-isomer over the ortho-isomer. gordon.edu Similarly, the reaction temperature during bromination can affect the isomer distribution and the rate of reaction.
Table 2: Parameters for Optimization in Synthesis
| Parameter | Effect on Reaction | Optimized Condition Example | Purpose |
|---|---|---|---|
| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to byproducts (e.g., dinitration). | Nitration at 0-5°C | Minimize polysubstitution and oxidative side reactions. |
| Reagent Ratio | The ratio of nitrating agent (HNO₃) to catalyst (H₂SO₄) affects the concentration of the electrophile (NO₂⁺). | HNO₃:H₂SO₄ ratio of 1:3 (v/v) | Maximize the concentration of the nitronium ion. |
| Catalyst | Choice of Lewis acid or solid acid catalyst can dramatically alter regioselectivity. | Zeolite catalysts for bromination | Enhance para-selectivity. gordon.edu |
| Reaction Time | Sufficient time is needed for completion, but prolonged times can increase byproduct formation. | 8-12 hours for nitration | Ensure complete reaction of the starting material. |
| Agitation | Ensures homogeneity of the reaction mixture, leading to consistent product formation. | Vigorous stirring (e.g., 600 rpm) | Promote efficient mass transfer and heat distribution. |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, avoid hazardous materials, and improve energy efficiency. Several green chemistry principles can be applied to the synthesis of this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. arkat-usa.orgnih.govresearchgate.net This technique can be applied to nitration and halogenation steps, potentially increasing yields and reducing the formation of byproducts due to shorter exposure to high temperatures. nih.govrsc.org Microwave-assisted procedures often require less solvent, contributing to a greener process. nih.gov
Solvent-Free Reactions: A significant green innovation is the development of solvent-free reaction conditions. For bromination, this can be achieved through mechanochemistry, where mechanical milling or grinding of solid reactants (e.g., sodium bromide and an oxidizing agent like Oxone) can promote the reaction without a solvent. google.com Similarly, the catalytic hydrogenation of halogenated nitrobenzenes, a reaction type relevant to intermediates, can be performed as an environmentally friendly green process, sometimes under solvent-free conditions. nih.govresearchgate.net
Greener Reagents and Catalysts: Replacing hazardous reagents with safer alternatives is a core tenet of green chemistry. For nitration, the highly corrosive mixture of concentrated nitric and sulfuric acids can be substituted with safer options like calcium nitrate (B79036) (Ca(NO₃)₂) in acetic acid, especially when activated by microwave energy. arkat-usa.org The use of solid acid catalysts, such as modified zirconia or certain zeolites, can also provide a more environmentally benign alternative to strong liquid acids, as they are often reusable and easier to separate from the reaction mixture. scirp.org Furthermore, ultrasonication has been explored as a method to assist in the regioselective nitration of aromatic compounds, reducing reaction times and often improving selectivity.
Table 3: Green Chemistry Strategies in Synthesis
| Green Approach | Application in Synthesis | Advantages |
|---|---|---|
| Microwave Irradiation | Nitration and halogenation steps. | Drastically reduced reaction times, improved yields, lower energy consumption. arkat-usa.orgnih.govresearchgate.net |
| Solvent-Free Conditions | Bromination via mechanochemical milling; catalytic hydrogenation. | Eliminates solvent waste, simplifies product purification, reduces environmental impact. google.comresearchgate.net |
| Alternative Reagents | Using Ca(NO₃)₂ or other nitrate salts for nitration instead of HNO₃/H₂SO₄. | Avoids highly corrosive and hazardous strong acids. arkat-usa.org |
| Solid-Supported Catalysts | Employing zeolites or modified zirconia for nitration/halogenation. | Catalyst can be easily recovered and reused, reducing waste. gordon.eduscirp.org |
| Ultrasonication | Nitration reactions. | Accelerates reaction rates and can enhance regioselectivity through acoustic cavitation. |
Reaction Mechanisms and Mechanistic Investigations of 1 Bromo 2 Chloro 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways of 1-Bromo-2-chloro-4-nitrobenzene
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, and this compound serves as an exemplary substrate for probing the nuances of this reaction class. byjus.com The presence of the nitro group is crucial, as it activates the aromatic ring toward nucleophilic attack by withdrawing electron density. byjus.comlibretexts.org This activation facilitates the formation of a key intermediate known as the Meisenheimer complex, a resonance-stabilized carbanion. libretexts.orglibretexts.orgyoutube.com The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substitution product. libretexts.org
Reactivity Profiling of Halogen Leaving Groups (Bromine vs. Chlorine)
In the context of SNAr reactions, the nature of the halogen leaving group significantly influences the reaction's course. For this compound, the question of which halogen is preferentially displaced is a subject of mechanistic interest. Generally, in SNAr reactions, the leaving group ability follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions. nih.gov This "element effect" is attributed to the rate-determining step, which is typically the initial nucleophilic attack and formation of the Meisenheimer complex, rather than the departure of the leaving group. nih.gov
However, the specific regioselectivity in this compound is also governed by the position of the halogens relative to the activating nitro group. The nitro group, being in the para position to the chlorine and meta to the bromine, exerts a more profound activating effect on the carbon bearing the chlorine atom. Resonance structures of the Meisenheimer intermediate show that the negative charge can be delocalized onto the nitro group when the nucleophile attacks the carbon attached to the chlorine, a stabilization that is not possible when the attack occurs at the bromine-substituted carbon. stackexchange.comechemi.com Consequently, nucleophilic attack preferentially occurs at the chlorine-bearing carbon, leading to the displacement of the chloride ion. stackexchange.com
Influence of the Nitro Group on SNAr Kinetics and Thermodynamics
The nitro group plays a pivotal role in dictating the kinetics and thermodynamics of SNAr reactions involving this compound. Its strong electron-withdrawing nature significantly lowers the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the rate of nucleophilic attack. byjus.comlibretexts.org This rate enhancement is a direct consequence of the stabilization of the anionic intermediate. libretexts.orgmdpi.com
Investigations of Meisenheimer Complex Stability
The Meisenheimer complex is a crucial, albeit often transient, intermediate in SNAr reactions. libretexts.orglibretexts.org Its stability is a key determinant of the reaction's feasibility and rate. In some instances, stable compounds resembling the postulated Meisenheimer complex have been isolated, providing tangible evidence for the proposed reaction mechanism. libretexts.org
For this compound, the stability of the Meisenheimer complex is significantly enhanced by the para-nitro group. The resonance delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group is the primary stabilizing factor. libretexts.org Computational studies have further elucidated the structure and energetics of these intermediates, confirming that the formation of the σ-complex can be either an intermediate in a local energy minimum or a transition state, depending on the specific reactants. mdpi.com The study of Meisenheimer complexes derived from related dinitro-substituted haloarenes has shown that nucleophilic addition can sometimes occur at a carbon atom bearing a hydrogen, leading to colored intermediates, before subsequent rearrangement or substitution. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov this compound, with its two distinct halogen atoms, presents an interesting substrate for investigating the selectivity and scope of these powerful transformations.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov
In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is a key consideration. Generally, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step, and the reactivity of the halide follows the order I > Br > OTf > Cl. libretexts.org This trend suggests that selective coupling at the more reactive C-Br bond should be achievable.
Research on the Suzuki-Miyaura coupling of related halo-nitroaromatic compounds has demonstrated the feasibility of such selective transformations. For instance, studies on the coupling of various aryl bromides and chlorides have shown that the choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity. nih.govnih.gov The presence of the electron-withdrawing nitro group can also influence the reaction, often enhancing the rate of oxidative addition. researchgate.net
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Esters
| Aryl Halide | Boronic Ester | Catalyst System | Product Yield (%) | Reference |
| 4-Bromotoluene | Neopentyl 4-fluorophenylboronic ester | Pd(OAc)₂ / XPhos | 91 | nih.gov |
| 4-Bromoanisole | Neopentyl 4-fluorophenylboronic ester | Pd(OAc)₂ / XPhos | 95 | nih.gov |
| 1-Bromo-4-nitrobenzene (B128438) | Neopentyl 4-fluorophenylboronic ester | Pd(OAc)₂ / XPhos | 80 | nih.gov |
Stille Coupling Applications and Mechanistic Insights
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin reagents. wikipedia.org It offers a broad substrate scope and is often complementary to the Suzuki-Miyaura coupling. libretexts.org
Similar to the Suzuki coupling, the Stille reaction with this compound would be expected to proceed with preferential reaction at the C-Br bond. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organotin reagent and reductive elimination to afford the coupled product and regenerate the catalyst.
Comparative studies of Stille and Suzuki couplings have shown that the choice between the two methods can depend on factors such as steric hindrance and the electronic nature of the coupling partners. nih.gov For instance, in some cases, the Stille coupling has been found to be less sensitive to steric hindrance than the Suzuki coupling. nih.gov The use of electron-deficient aryl halides like 1-bromo-4-nitrobenzene has been shown to proceed in good yields in Stille couplings. nih.gov
Table 2: Comparison of Stille and Suzuki Coupling Yields for Various Aryl Bromides
| Aryl Bromide | Coupling Partner | Stille Yield (%) | Suzuki Yield (%) | Reference |
| 4-Bromotoluene | Diazocine Stannane/Boronic Ester | 88 | 91 | nih.gov |
| 4-Bromoanisole | Diazocine Stannane/Boronic Ester | 90 | 95 | nih.gov |
| 1-Bromo-4-nitrobenzene | Diazocine Stannane/Boronic Ester | 89 | 80 | nih.gov |
| 1-Bromo-2-isopropylbenzene | Diazocine Stannane/Boronic Ester | 86 | 60 | nih.gov |
Heck and Sonogashira Coupling Potentials
This compound is a promising substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions, which are powerful methods for the formation of carbon-carbon bonds. nih.govorganic-chemistry.org The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring introduces the potential for regioselective coupling.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, the carbon-bromine (C-Br) bond in this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective activation of the C-Br bond under carefully controlled reaction conditions, leaving the C-Cl bond intact for subsequent transformations.
Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. For this compound, a selective Heck reaction at the C-Br position can be achieved. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Heck reaction, the higher reactivity of the C-Br bond allows for selective coupling at this position. Studies on similar dihalogenated compounds have demonstrated that by carefully choosing the catalyst system and reaction conditions, such as temperature, selective alkynylation at the more reactive halogen site is feasible. libretexts.org For instance, coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the C-I bond. wikipedia.org By analogy, this compound would be expected to undergo Sonogashira coupling preferentially at the C-Br bond.
| Reaction | Coupling Partner | Expected Major Product | Key Mechanistic Step |
|---|---|---|---|
| Heck Coupling | Alkene (e.g., Styrene) | 2-Chloro-4-nitro-1-styrylbenzene | Oxidative addition of Pd(0) to C-Br bond |
| The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond. This is followed by the coordination and insertion of the alkene into the aryl-palladium bond. A final β-hydride elimination step releases the product and regenerates the palladium(0) catalyst. | |||
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 2-Chloro-4-nitro-1-(phenylethynyl)benzene | Transmetalation of copper acetylide to the aryl-palladium complex |
| The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This species then undergoes transmetalation with the aryl-palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org |
Ligand Effects on Catalytic Performance
The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions as it significantly influences the catalyst's stability, activity, and selectivity. rsc.orgnih.gov The ligand can affect the electron density at the palladium center, the steric environment around the metal, and the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.
For the selective coupling of this compound, ligands play a pivotal role.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a commonly used ligand in Heck and Sonogashira reactions. researchgate.netresearchgate.net More electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃), can enhance the rate of oxidative addition and promote the coupling of less reactive aryl chlorides. whiterose.ac.uk However, for selective coupling at the C-Br bond, a less reactive catalyst system might be preferred to avoid competing C-Cl bond activation.
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. nih.gov These catalysts often exhibit high thermal stability and are effective for the coupling of unreactive aryl chlorides. nih.gov The use of NHC ligands could potentially lead to the coupling at both the C-Br and C-Cl positions if the reaction conditions are harsh enough.
Bidentate Ligands: Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can also be employed. The bite angle of the bidentate ligand can influence the geometry of the palladium complex and, consequently, its reactivity and selectivity. In some cases, catalyst-controlled regioselectivity in the Sonogashira coupling of dihalo-heterocycles has been achieved by switching between monodentate and bidentate ligands. rsc.org
| Ligand Type | Examples | Effect on Catalytic Performance |
|---|---|---|
| Monodentate Phosphines | PPh₃, P(t-Bu)₃, PCy₃ | Electron-rich and bulky phosphines can increase catalytic activity. whiterose.ac.uk |
| These ligands are widely used and their steric and electronic properties can be tuned to optimize the reaction. Bulky and electron-donating phosphines generally accelerate the oxidative addition step. | ||
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Form highly stable and active catalysts, can facilitate coupling of less reactive C-Cl bonds. nih.gov |
| NHCs are strong σ-donors that form robust palladium complexes. Their high activity might require careful control of reaction conditions to maintain selectivity for the C-Br bond. | ||
| Bidentate Phosphines | dppf, dppe | Can influence regioselectivity through chelation and bite angle effects. rsc.org |
| The defined geometry imposed by bidentate ligands can lead to different selectivities compared to monodentate ligands by altering the steric and electronic environment at the palladium center. |
Electrophilic Aromatic Substitution (EAS) Potentials
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The substituents on the benzene ring determine the rate and regioselectivity of the reaction. In this compound, all three substituents are deactivating and direct incoming electrophiles to the meta position relative to themselves.
Directing Effects of Substituents:
Nitro group (-NO₂): Strongly deactivating and a meta-director due to its strong electron-withdrawing resonance and inductive effects. makingmolecules.com
Bromo (-Br) and Chloro (-Cl) groups: Deactivating due to their electron-withdrawing inductive effect, but ortho, para-directing due to their electron-donating resonance effect (lone pair donation). libretexts.org
When multiple substituents are present, their directing effects are combined. In this case, the powerful meta-directing effect of the nitro group and the ortho, para-directing effects of the halogens must be considered. The positions ortho to the nitro group are C3 and C5. The positions ortho and para to the bromo group are C2 (occupied by Cl), C6, and C4 (occupied by NO₂). The positions ortho and para to the chloro group are C1 (occupied by Br), C3, and C5.
Reductive Transformations of the Nitro Group
The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of anilines, important building blocks for pharmaceuticals and dyes.
Catalytic hydrogenation is a common method for the reduction of nitroarenes. mdpi.comresearchgate.net A key challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation (loss of the halogen substituent). The selectivity of the hydrogenation is highly dependent on the catalyst, support, and reaction conditions.
For this compound, the desired product of selective hydrogenation would be 4-bromo-3-chloroaniline. To achieve this, a catalyst system that favors the reduction of the nitro group over the cleavage of the C-Br and C-Cl bonds is required. Studies on the selective hydrogenation of chloronitrobenzenes have shown that modifying the electronic properties of the metal catalyst can suppress dehalogenation. mdpi.com For example, electron-enriched palladium nanoparticles have demonstrated high selectivity for the hydrogenation of the nitro group while leaving the chloro group intact. mdpi.com Similar strategies could be applied to this compound to achieve selective reduction.
| Catalyst System | Potential Outcome | Key Factor for Selectivity |
|---|---|---|
| Pd/C | Can lead to a mixture of the desired aniline (B41778) and dehalogenated products. | Standard catalyst, may require optimization of conditions to improve selectivity. mdpi.com |
| Palladium on carbon is a widely used hydrogenation catalyst. However, it can be active for hydrodehalogenation, especially for C-Br bonds. Selectivity can sometimes be improved by adding inhibitors or modifying the catalyst support. | ||
| Pt-based catalysts | Can offer high activity, but selectivity towards the haloaniline needs to be controlled. researchgate.net | The choice of support and the presence of promoters can influence selectivity. researchgate.net |
| Platinum catalysts are also effective for nitro group reduction. Alloying with other metals or using specific supports can enhance selectivity by modifying the electronic properties of the platinum nanoparticles. | ||
| Modified Pd catalysts (e.g., on layered double hydroxides) | High selectivity for the haloaniline. mdpi.com | Enhanced electron density on Pd suppresses electrophilic attack on the carbon-halogen bond. mdpi.com |
| Research has shown that supporting palladium on basic materials like layered double hydroxides can increase the electron density of the palladium, which in turn favors the reduction of the nitro group over the cleavage of the C-X bond. |
Electrochemical methods offer an alternative route for the reduction of nitroaromatic compounds. The electrochemical reduction of 1-bromo-4-nitrobenzene has been shown to proceed via a one-electron reduction to form a radical anion. rsc.orgnih.gov This radical anion can then undergo further reactions.
In the case of this compound, a similar initial step is expected, forming the corresponding radical anion. The fate of this radical anion depends on the reaction conditions. It can be further reduced, or it can undergo cleavage of the C-Br bond.
Interestingly, the electrochemical reduction of 1-bromo-4-nitrobenzene at a zinc electrode has been shown to lead to the formation of arylzinc compounds. This occurs via the reaction of the initially formed radical anion with the zinc electrode. This suggests a potential route for the synthesis of organometallic reagents from this compound under electrochemical conditions. Such arylzinc reagents could then be used in subsequent cross-coupling reactions.
Radical Reactions and Electron Transfer Processes
The nitro group in this compound makes it susceptible to electron transfer reactions, leading to the formation of a radical anion. chemrxiv.org The stability and reactivity of this radical anion are key to understanding its radical chemistry.
Studies on 1-bromo-4-nitrobenzene have shown that its radical anion can be reactive, especially in ionic liquids. rsc.orgnih.gov The radical anion can undergo a DISP (Disproportionation) type mechanism, leading to the formation of the nitrobenzene (B124822) radical anion and a bromide ion. rsc.orgnih.gov This indicates that the C-Br bond is cleaved following the initial electron transfer.
For this compound, the formation of the radical anion is also expected to be a facile process. The subsequent fragmentation of this radical anion would likely involve the cleavage of the weaker C-Br bond over the C-Cl bond, leading to a 2-chloro-4-nitrophenyl radical. This radical could then participate in various radical-mediated reactions, such as hydrogen atom abstraction or addition to double bonds. libretexts.org
Advanced Spectroscopic and Structural Analysis of 1 Bromo 2 Chloro 4 Nitrobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 1-Bromo-2-chloro-4-nitrobenzene, ¹H NMR and ¹³C NMR are the most relevant methods.
In the ¹H NMR spectrum of this compound, the aromatic region displays a characteristic splitting pattern for the three non-equivalent protons on the benzene (B151609) ring. The proton chemical shifts are significantly influenced by the electronic effects of the substituents: the electron-withdrawing nitro group (-NO₂) and the electronegative halogen atoms (Br and Cl). The nitro group, being a strong deactivating group, shifts the signals of adjacent protons downfield. The precise coupling constants (J-values) between the protons provide critical information about their relative positions on the aromatic ring, allowing for unambiguous assignment.
Interactive Table: Representative ¹H NMR Data for Related Nitroaromatic Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) |
|---|---|---|---|
| 1-Bromo-4-nitrobenzene (B128438) | CDCl₃ | A | 8.10 |
| B | 7.69 | ||
| 1-Bromo-4-nitrobenzene | Acetone | A | 8.19 |
| B | 7.87 |
Note: 'A' and 'B' represent the different aromatic protons. Data sourced from ChemicalBook. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are also affected by the substituents, with carbons bonded to or near the electron-withdrawing groups appearing at lower field values.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of functional groups and providing insight into the molecular structure.
The IR and Raman spectra of this compound are characterized by several key vibrational bands. The most prominent of these are the symmetric and asymmetric stretching vibrations of the nitro group (-NO₂), which typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of these strong absorption bands is a clear indicator of the nitro functionality.
Other significant vibrations include the C-H stretching modes of the aromatic ring, generally observed between 3000 and 3100 cm⁻¹. The C-Br and C-Cl stretching vibrations occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹). The precise positions of these bands can be influenced by the substitution pattern on the benzene ring. nih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies. researchgate.netirjet.net These calculations, when compared with experimental data, aid in the definitive assignment of the observed vibrational modes. irjet.net
Interactive Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Source |
|---|---|---|---|
| Asymmetric NO₂ Stretch | IR/Raman | ~1530 | nih.gov |
| Symmetric NO₂ Stretch | IR/Raman | ~1345 | nih.gov |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | researchgate.net |
| C-Br Stretch | IR/Raman | < 1000 | nih.gov |
| C-Cl Stretch | IR/Raman | < 1000 | nih.gov |
Note: These are approximate ranges based on typical values for similar compounds.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). docbrown.info This results in a cluster of peaks for the molecular ion, which is a definitive signature for compounds containing these halogens. The monoisotopic mass of this compound is approximately 234.904 Da. uni.lu
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including the loss of the nitro group (-NO₂), the halogen atoms (Br or Cl), or combinations thereof. The analysis of these fragment ions helps to piece together the structure of the original molecule. Predicted collision cross-section values can also be calculated for different adducts of the molecule, which can be useful in advanced MS techniques. uni.lu
Interactive Table: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 235.91084 |
| [M+Na]⁺ | 257.89278 |
| [M-H]⁻ | 233.89628 |
| [M+NH₄]⁺ | 252.93738 |
| [M+K]⁺ | 273.86672 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
The crystal packing is stabilized by a network of intermolecular interactions, which can include C-H···O hydrogen bonds and halogen···oxygen contacts. researchgate.net For instance, in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, the molecules are linked into chains by Cl···O interactions. researchgate.net Such analyses are crucial for understanding the solid-state properties of these materials.
Interactive Table: Representative Crystallographic Data for a Related Compound (1-Chloro-2-methyl-4-nitrobenzene)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 13.5698(8) |
| b (Å) | 3.7195(3) |
| c (Å) | 13.5967(8) |
| β (°) | 91.703(3) |
| V (ų) | 685.96(10) |
Data sourced from a study by Saeed and Simpson. researchgate.netmdpi.com
Advanced Spectroscopic Techniques for Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. wikipedia.org In the context of this compound, stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) could be incorporated into the molecule.
The labeled compound can then be analyzed using techniques like NMR and mass spectrometry. For example, a ¹³C-labeled version of this compound would show distinct signals in its ¹³C NMR spectrum, allowing for the tracking of specific carbon atoms. Similarly, mass spectrometry can easily distinguish between the labeled and unlabeled compound due to the mass difference, enabling the quantification of the labeled species in complex mixtures. wikipedia.org
While specific isotopic labeling studies on this compound are not prominently documented in the searched literature, this technique remains a potent tool for mechanistic studies involving this compound or its derivatives. For instance, it could be used to investigate reaction mechanisms, such as nucleophilic aromatic substitution, or to study its environmental fate and degradation pathways. scripps.edu
Computational and Theoretical Chemistry Studies of 1 Bromo 2 Chloro 4 Nitrobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry and predict a variety of electronic properties that are key to understanding a molecule's reactivity.
Detailed DFT studies on substituted nitrobenzenes, such as 1,2-dichloro-4-nitrobenzene, have been performed using the B3LYP method with basis sets like 6-31G* or 6-31+G(d,p) to compute their structural and electronic properties. nih.govnih.gov For 1-Bromo-2-chloro-4-nitrobenzene, similar calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. irjweb.com For instance, in a study of 1,2-dichloro-4-nitrobenzene, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a framework for understanding and predicting the behavior of the compound in chemical reactions. irjweb.com
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, products, and, most importantly, the transition states that connect them. The study of reaction pathways provides a detailed, step-by-step understanding of how reactants are converted into products.
For nitroaromatic compounds, computational methods can be used to explore various reaction mechanisms, such as nucleophilic aromatic substitution or reduction of the nitro group. For example, the biodegradation pathway of 1-chloro-4-nitrobenzene (B41953) was elucidated by identifying intermediates like 2-amino-5-chlorophenol, which suggests a partial reduction of the nitro group followed by a rearrangement. nih.gov
The process of modeling a reaction pathway typically involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, and products.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state (TS). This is a critical step, as the TS structure represents the highest energy barrier along the reaction coordinate.
Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamics and intermolecular interactions that govern the behavior of molecules in condensed phases.
For a molecule like this compound, MD simulations can be employed to understand its interactions with other molecules, such as solvents or biological macromolecules. Halogen atoms, like bromine and chlorine, can participate in specific non-covalent interactions known as halogen bonds. nih.gov These interactions are driven by a region of positive electrostatic potential on the halogen atom (the σ-hole) and can be crucial for molecular recognition and binding. cam.ac.uk
A typical MD simulation protocol involves:
System Setup: Placing the molecule of interest in a simulation box, often with solvent molecules (e.g., water) to mimic a realistic environment.
Force Field Application: Defining a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates.
Simulation: Running the simulation for a specific duration (from nanoseconds to microseconds) to observe the dynamic behavior of the system. mdpi.com
Analysis: Analyzing the resulting trajectory to extract information about intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts. dovepress.com
MD simulations have been successfully used to model halogen bonding in protein-ligand complexes, showing that chloro, bromo, and iodo derivatives can form stable interactions with protein backbones. nih.gov Although specific MD simulations for this compound have not been reported in the reviewed literature, this technique offers the potential to explore its interactions in various chemical and biological environments.
Quantitative Structure-Activity Relationship (QSAR) Studies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govnih.gov QSAR models are widely used in drug discovery, toxicology, and environmental science to predict the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. nih.govnih.gov
Nitroaromatic compounds (NACs) are a class of chemicals with significant industrial applications but also potential toxicity. nih.govnih.gov Consequently, numerous QSAR studies have focused on predicting the toxicity of NACs. nih.govmdpi.comresearchgate.net These studies typically involve the following steps:
Data Set Collection: Assembling a set of nitroaromatic compounds with experimentally measured activity or toxicity data (e.g., LD50 values).
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.
Model Development: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), to build a model that correlates the descriptors with the observed activity. mdpi.com
Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. mdpi.comosti.gov
QSAR studies on NACs have identified several key descriptors that influence their toxicity, including hydrophobicity (logP), the energy of the LUMO (ELUMO), and various electrostatic and van der Waals interaction parameters. nih.gov The electron-withdrawing nature of the nitro group makes these compounds susceptible to nucleophilic attack and nitroreduction, which are often linked to their mutagenicity and toxicity. nih.govmdpi.com While no specific QSAR studies on the design of this compound were found, the extensive QSAR literature on NAC toxicity provides a valuable framework for assessing its potential environmental and health impacts.
Spectroscopic Parameter Prediction and Validation
Computational chemistry is extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is particularly powerful for vibrational spectroscopy (FT-IR and FT-Raman). DFT calculations can provide highly accurate predictions of vibrational frequencies, intensities, and normal modes of vibration.
For many substituted nitrobenzenes, DFT calculations at the B3LYP level of theory have been shown to yield vibrational spectra that are in excellent agreement with experimental results after applying a scaling factor to the calculated frequencies. nih.govresearchgate.netresearchgate.net This scaling is necessary to account for the neglect of anharmonicity and the use of finite basis sets in the calculations. nih.gov
The analysis of the vibrational spectra of a molecule like this compound would involve:
Experimental Measurement: Recording the FT-IR and FT-Raman spectra of the compound.
Computational Calculation: Performing a geometry optimization and frequency calculation using DFT.
Scaling and Assignment: Applying a suitable scaling factor to the calculated frequencies and assigning the vibrational modes based on the Potential Energy Distribution (PED).
Comparison and Validation: Comparing the scaled theoretical frequencies with the experimental ones to validate the accuracy of the computational method.
While a specific vibrational analysis for this compound is not available in the cited literature, studies on closely related molecules such as 1-chloro-2,4-dinitrobenzene provide a clear example of this methodology. nih.gov The table below, adapted from a study on 1-chloro-2,4-dinitrobenzene, illustrates the typical agreement between experimental and calculated vibrational frequencies.
Table 2: Comparison of Observed and Calculated Vibrational Frequencies (cm-1) for 1-chloro-2,4-dinitrobenzene
| Observed FT-IR | Observed FT-Raman | Calculated (Scaled) | Assignment |
| 3105 | 3108 | 3107 | C-H stretch |
| 1608 | 1609 | 1608 | C-C stretch |
| 1540 | 1542 | 1541 | NO2 asymmetric stretch |
| 1350 | 1351 | 1350 | NO2 symmetric stretch |
| 1150 | 1152 | 1152 | C-H in-plane bend |
| 835 | 836 | 835 | C-H out-of-plane bend |
| 740 | 741 | 740 | NO2 wag |
| 380 | 382 | 381 | C-Cl stretch |
| Data is illustrative and based on findings for 1-chloro-2,4-dinitrobenzene. nih.gov |
This process not only validates the computational model but also allows for a definitive assignment of the experimental spectral bands to specific molecular vibrations.
Applications of 1 Bromo 2 Chloro 4 Nitrobenzene in Advanced Organic Synthesis
Synthesis of Novel Pharmaceutical Intermediates and Lead Compounds
1-Bromo-2-chloro-4-nitrobenzene serves as a key starting material for the synthesis of complex molecules with significant therapeutic potential. The differential reactivity of its bromo and chloro substituents, combined with the directing and activating effects of the nitro group, allows for programmed, stepwise modifications to build sophisticated pharmaceutical scaffolds.
A notable application is in the preparation of intermediates for modern drugs. For instance, related structures are employed in the synthesis of androgen receptor antagonists and dapagliflozin, a medication used for treating type 2 diabetes. google.com The synthesis of such compounds often involves a sequence of cross-coupling reactions where the aryl halides are selectively replaced, followed by modification or reduction of the nitro group to introduce further complexity. google.comgoogleapis.com The synthesis of 2-amino-13α-estrone, a compound of interest for its biological applications, has been achieved through a two-step process involving a Buchwald-Hartwig amination of a related bromo-estrone derivative. beilstein-journals.org This highlights the utility of halogenated nitroaromatics in building C-N bonds crucial for many biologically active molecules. beilstein-journals.org
Derivatization Strategies for Enhancing Functional Group Diversity
The true synthetic power of this compound lies in the ability to selectively manipulate its three functional groups. This allows chemists to introduce a wide variety of other groups, thereby creating a library of substituted benzenes for further use.
Key derivatization strategies include:
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling the aryl halide with an organoboron compound, typically in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the bromine position under carefully controlled conditions. This regioselectivity is crucial for building complex biaryl structures, which are common motifs in pharmaceuticals. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling the aryl halide with an amine. wikipedia.orglibretexts.org It is an exceptionally powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and material science. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org Like the Suzuki coupling, it can often be performed selectively at the C-Br position.
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group strongly activates the benzene (B151609) ring towards attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the chlorine atom at the C-2 position is susceptible to replacement by strong nucleophiles like alkoxides, thiolates, and amines. stackexchange.com Resonance analysis shows that the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the nitro group, facilitating the substitution of the chlorine atom over the bromine atom. stackexchange.com
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride or catalytic hydrogenation. This transformation is fundamental as it converts an electron-withdrawing group into an electron-donating one, completely altering the reactivity of the aromatic ring. The resulting aniline (B41778) derivative opens up new avenues for functionalization, including diazotization followed by Sandmeyer reactions, or acylation to form amides.
Below is an interactive table summarizing these key derivatization reactions.
| Reaction Type | Reagents & Conditions | Functional Group Transformation | Primary Product Type | Reference |
| Suzuki-Miyaura Coupling | Ar'B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | C-Br → C-Ar' | Biaryl Compound | organic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | C-Br → C-NR₂ | Aryl Amine | beilstein-journals.orgwikipedia.org |
| Nucleophilic Aromatic Substitution | NaOR (Sodium Alkoxide) | C-Cl → C-OR | Aryl Ether | stackexchange.com |
| Nitro Reduction | SnCl₂/HCl or H₂/Pd-C | -NO₂ → -NH₂ | Aniline Derivative | scribd.com |
Precursor in Agrochemical and Dye Synthesis
The derivatives of this compound are valuable precursors in the agrochemical and dye industries.
In agrochemical synthesis , the creation of novel heterocyclic compounds is a major strategy for developing new pesticides. The functional handles on this starting material allow for the construction of such ring systems. For example, derivatives of chalcones can be used to synthesize thiazine (B8601807) and oxazine (B8389632) rings, some of which have been investigated for their efficacy as insecticides. researchgate.net The synthesis of these precursor chalcones can rely on halogenated and nitrated aromatic building blocks.
In the dye industry , many chromophores (the parts of a molecule responsible for color) are based on aromatic systems containing electron-donating and electron-withdrawing groups. The reduction of the nitro group on a derivative of this compound yields an aniline. This aniline can then undergo diazotization and coupling reactions to form intensely colored azo dyes, which are among the most important classes of synthetic colorants.
Development of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. This compound provides an excellent scaffold for their construction. The various functional groups can be used in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.
A common strategy involves first performing a substitution or coupling reaction, followed by an intramolecular cyclization. For example:
A Buchwald-Hartwig amination can install a side chain containing a nucleophilic group.
Subsequent reduction of the nitro group to an amine provides an internal nucleophile.
This amine can then react with another functional group on the side chain to close the ring, forming, for example, a benzodiazepine (B76468) or quinoxaline (B1680401) derivative.
Furthermore, the nitro group itself is a versatile functional group for building heterocycles. Nitroalkenes, for instance, are known to participate in a wide variety of reactions, including Michael additions and cycloadditions, to form three- to five-membered O, N, and S-heterocycles. rsc.org
Design and Synthesis of Functionalized Polymers
In polymer chemistry, this compound can be used in two primary ways: as a monomer for building the polymer backbone or as a functionalizing agent to modify existing polymers.
Monomer for Polycondensation: The di-halogenated nature of the molecule allows it to act as a monomer in step-growth polymerization. Poly(aryl ether)s can be synthesized via nucleophilic aromatic substitution polymerization, where the activated chlorine is displaced. More advanced polymers can be made using palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings, leading to conjugated polymers with interesting electronic and optical properties. For example, bromo-substituted ether-linked polymers have been synthesized and subsequently functionalized via Ullmann coupling reactions to enhance properties like carbon dioxide capture. mdpi.com
Polymer Functionalization: The compound can be attached as a pendant group to a pre-existing polymer backbone. This introduces the reactive bromo, chloro, and nitro functionalities onto the polymer chain, allowing for post-polymerization modification. This is a powerful method for fine-tuning the properties of a material. For instance, a polymer with pendant 1-bromo-2-chloro-4-nitrophenyl groups can be selectively modified at the bromine or chlorine positions to attach other molecules, sensors, or cross-linking agents. researchgate.net
Materials Science Applications of 1 Bromo 2 Chloro 4 Nitrobenzene and Its Derivatives
Incorporation into Functional Polymers and Copolymers
The utility of 1-bromo-2-chloro-4-nitrobenzene in polymer science is primarily as a starting material for the synthesis of specialized monomers. The reactive sites on the aromatic ring—the nitro group and the two different halogens—allow for its conversion into bifunctional or multifunctional molecules that can undergo polymerization.
A key pathway involves the reduction of the nitro group to an amine, yielding derivatives like 2-bromo-4-amino-1-chlorobenzene or, through other isomers, compounds like 2-bromo-4-nitroaniline. nih.gov These aniline (B41778) derivatives serve as crucial intermediates. nih.gov For instance, diamine monomers are fundamental for producing high-performance polymers such as polyimides and polyamides through polycondensation reactions.
Research has demonstrated the synthesis of advanced polymers like poly(ether imide)s (PEIs) and poly(amide-imide)s (PAIs) from structurally related aromatic diamines. rsc.orgmdpi.com These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.orgmurraystate.edu The synthesis typically involves reacting a diamine monomer with a tetracarboxylic dianhydride. mdpi.com By designing diamine precursors derived from nitro-halo-aromatics, specific functionalities can be embedded into the polymer backbone, influencing properties like solubility, glass transition temperature, and electroactivity. mdpi.com
Table 1: Examples of Polymer Classes Synthesized from Related Aromatic Monomers
| Polymer Class | Monomer Types | Key Properties |
| Poly(ether imide)s (PEIs) | Aromatic diamines and bis(ether anhydride)s | High thermal stability (>220 °C), mechanical strength, solvent resistance. rsc.orgmurraystate.edu |
| Poly(amide-imide)s (PAIs) | Triphenylamine-based diamide-diamines and tetracarboxylic dianhydrides | High glass-transition temperatures (296–355 °C), electrochemical redox stability, electrochromic behavior. mdpi.com |
| Azo Disperse Dyes | 2,6-dibromo-4-nitroaniline (related intermediate) | Used as intermediates in dye synthesis. rsc.orgresearchgate.net |
Enhancement of Electronic Material Performance
The derivatives of this compound play a significant role in enhancing the performance of electronic materials. This enhancement is not typically from the direct addition of the parent compound, but rather from the incorporation of its synthesized derivatives, which are specifically engineered to possess desirable electronic properties.
Carbazole-based materials, which can be synthesized from precursors related to this compound, are renowned for their electronic characteristics. bohrium.com A key feature of carbazole (B46965) is its excellent hole-transporting ability, which is critical for the efficient operation of various electronic devices. bohrium.com The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability. researchgate.net
For example, the integration of carbazole units into a polymer backbone or as side chains can improve the charge injection and transport balance in organic light-emitting diodes (OLEDs), leading to higher efficiency and longer device lifetimes. bohrium.com Similarly, an isomer, 1-bromo-4-chloro-2-nitrobenzene, is used in the synthesis of diindolocarbazoles, which are then used to create ladder-type oligo(p-aniline)s useful in organic electronics. usbio.net The specific substitution pattern on the initial benzene (B151609) ring is crucial, as it dictates the final geometry and electronic structure of the derivative, thereby influencing its performance-enhancing capabilities.
Role in the Synthesis of Organic Semiconductors
This compound and its isomers are valuable precursors in the multi-step synthesis of organic semiconductors, particularly those based on the carbazole heterocycle. researchgate.netnih.gov Carbazole derivatives are a cornerstone of organic electronics due to their excellent photo-conductivity and high luminescence efficiency. nih.gov
The synthesis pathway often involves transforming the nitro-halo-aromatic into a more complex intermediate that can undergo cyclization reactions, such as the Ullmann condensation or Suzuki-Miyaura coupling, to form the carbazole core. researchgate.netrsc.org For instance, a derivative such as 9-(4-Bromophenyl)-9H-carbazole can be further functionalized using cross-coupling reactions to build larger conjugated systems. researchgate.net These reactions allow for the attachment of various aryl or heteroaryl groups, which systematically modifies the semiconductor's properties. rsc.org
The resulting carbazole-based semiconductors can be designed to have specific energy levels and charge-transport characteristics, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bohrium.comresearchgate.net The ability to derivatize the carbazole at multiple positions provides a powerful tool for tuning the material's properties to meet the demands of specific semiconductor devices. bohrium.com
Precursor for Optoelectronic Materials
The field of optoelectronics, which includes devices that generate, detect, and control light, heavily relies on materials with specific photophysical properties. Derivatives of this compound are critical starting points for creating such high-performance optoelectronic materials. rsc.org
The most prominent application is in the synthesis of carbazole-based compounds for Organic Light Emitting Diodes (OLEDs). bohrium.comnih.gov Carbazole is favored due to its high triplet energy, good hole-transporting ability, and excellent thermal stability. bohrium.com By combining electron-donating carbazole units with electron-accepting moieties (a donor-acceptor approach), materials exhibiting Thermally Activated Delayed Fluorescence (TADF) can be created. rsc.org TADF materials are central to the development of highly efficient next-generation OLEDs.
Furthermore, the synthesis of conjugated carbazole derivatives using catalytic cross-coupling reactions allows for the creation of molecules with extended π-conjugation. rsc.org This extended conjugation leads to materials with strong UV absorption and tunable fluorescence emission, making them suitable as emitters in OLEDs or as sensitizers in solar cells. nih.govrsc.org
Table 2: Photophysical Properties of Synthesized Conjugated Carbazole Derivatives
| Compound | UV Absorption (λmax, nm) | Fluorescence Emission (λmax, nm) | Key Feature | Reference |
| Derivative 5f | 335 | 407 | Extended conjugation | rsc.org |
| Derivative 5h | 340 | 415 | Presence of auxochromes | rsc.org |
| Derivative 5n | 338 | 412 | Extended conjugation | rsc.org |
Data synthesized from research on conjugated carbazole derivatives developed using Suzuki-Miyaura coupling reactions. rsc.org
Surface Functionalization and Nanomaterial Integration
The chemical reactivity of this compound and its derivatives makes them suitable candidates for surface functionalization and the integration with nanomaterials. The presence of halogen and nitro groups provides reactive handles for grafting these molecules onto various substrates.
While direct studies on this compound for this purpose are limited, the principles of surface chemistry suggest its potential. For example, the nitro group can be reduced to an amine, which can then be used to form covalent bonds with surfaces that have been pre-functionalized with groups like epoxides or carboxylic acids. This process allows for the modification of a material's surface properties, such as wettability, adhesion, or biocompatibility.
In the realm of nanomaterials, derivatives have been integrated with materials like reduced graphene oxide (rGO). rsc.org In one study, bimetallic nanoparticles immobilized on rGO were used to catalyze the synthesis of conjugated carbazole derivatives. rsc.org This demonstrates how the chemistry stemming from these aromatic precursors can be merged with nanotechnology. Such hybrid materials can exhibit synergistic properties, combining the high surface area and conductivity of the nanomaterial with the specific electronic or optical functions of the organic molecule, opening avenues for new sensors and catalytic systems. rsc.orgmdpi.com
Environmental Fate and Biotransformation Research of 1 Bromo 2 Chloro 4 Nitrobenzene
Microbial Degradation Pathways and Metabolite Identification
The microbial breakdown of halogenated nitroaromatic compounds like 1-bromo-2-chloro-4-nitrobenzene is a key process in their environmental detoxification. Research has shown that specific microorganisms can utilize these compounds, transforming them into less harmful substances.
One significant pathway observed in the degradation of a similar compound, 1-chloro-4-nitrobenzene (B41953) (1C4NB), by Comamonas sp. strain LW1 involves the initial reduction of the nitro group. researchgate.netnih.gov Under anaerobic conditions, this bacterium transforms 1C4NB into 2-amino-5-chlorophenol. researchgate.netnih.gov This conversion proceeds through a partial reduction of the nitro group to a hydroxylamino intermediate, which then undergoes a Bamberger rearrangement. researchgate.netnih.gov
In the presence of oxygen, the degradation continues. The intermediate, 2-amino-5-chlorophenol, is further metabolized. researchgate.netnih.gov In the absence of NAD+, it is converted to a transient yellow product that eventually becomes 5-chloropicolinic acid. researchgate.netnih.gov However, when NAD+ is present, the formation of 5-chloropicolinic acid is minor, and a different, unidentified product accumulates. researchgate.netnih.gov This suggests multiple branching pathways dependent on the specific environmental conditions.
Studies on other related compounds provide further insight into potential metabolic routes. For example, the degradation of 2-chloro-4-nitrophenol (B164951) by Burkholderia sp. RKJ 800 proceeds through the formation of chlorohydroquinone (B41787) and hydroquinone. plos.org This indicates that the initial step is the removal of the nitro group, followed by reductive dehalogenation. plos.org
The following table summarizes the identified metabolites in the degradation of related chloronitrobenzene compounds, which can serve as a model for understanding the potential breakdown products of this compound.
| Parent Compound | Microorganism | Key Metabolites Identified |
| 1-Chloro-4-nitrobenzene | Comamonas sp. strain LW1 | 2-Amino-5-chlorophenol, 5-Chloropicolinic acid |
| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone |
| 4-Chloro-2-nitrophenol | Bacillus sp. MW-1 | 4-Chloro-2-aminophenol, 4-Chloro-2-acetaminophenol, 5-Chloro-2-methylbenzoxazole |
Enzyme Systems Involved in Xenobiotic Transformation
The biotransformation of xenobiotics like this compound is orchestrated by specific enzyme systems within microorganisms. These enzymes catalyze reactions that increase the polarity of the compound, facilitating its further degradation and eventual elimination from the environment. The primary enzymes involved are broadly categorized into Phase I and Phase II enzymes. nih.gov
Phase I enzymes introduce or expose functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, and hydrolysis reactions. nih.gov A major superfamily of Phase I enzymes is the cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are crucial for initiating the breakdown of many aromatic compounds. For instance, in the degradation of 1-chloro-4-nitrobenzene by Comamonas sp. strain LW1, a dioxygenase is involved in the ring cleavage of the intermediate, 2-amino-5-chlorophenol. researchgate.net Specifically, a 1,2,4-trihydroxybenzene 1,2-dioxygenase activity was detected in cell extracts. nih.gov
Phase II enzymes conjugate the modified compounds with endogenous molecules, such as glutathione (B108866), glucuronic acid, or sulfate, to further increase their water solubility. nih.gov Glutathione S-transferases (GSTs) are a key family of Phase II enzymes that catalyze the conjugation of glutathione to electrophilic xenobiotics. nih.gov Studies on 1-chloro-4-nitrobenzene derivatives have utilized GSTs to investigate structure-activity relationships in their conjugation. nih.gov
The following table details some of the key enzyme systems implicated in the transformation of related xenobiotic compounds.
| Enzyme Superfamily/Family | Specific Enzyme Type | Role in Xenobiotic Transformation |
| Phase I | ||
| Oxidoreductases | Cytochrome P450 Monooxygenases (CYPs) | Oxidation, hydroxylation of aromatic rings. nih.govnih.gov |
| Dioxygenases | Ring cleavage of aromatic intermediates. researchgate.net | |
| Nitroreductases | Reduction of nitro groups to amino groups. | |
| Hydrolases | Dehalogenases | Removal of halogen substituents. mdpi.com |
| Phase II | ||
| Transferases | Glutathione S-transferases (GSTs) | Conjugation with glutathione for detoxification. nih.gov |
| UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid. nih.gov |
Abiotic Degradation Mechanisms in Environmental Matrices
Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of other chemical species in the environmental matrix (soil or water). While specific data on the hydrolysis of this compound is limited, the presence of both bromo and chloro substituents suggests that hydrolytic dehalogenation is a potential, albeit likely slow, degradation pathway.
Photolysis is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds can absorb UV light, leading to the excitation of electrons and subsequent chemical reactions. This can involve the cleavage of the carbon-halogen or carbon-nitro bonds. The efficiency of photolysis is influenced by the intensity of sunlight, the presence of photosensitizing agents in the environment (like humic substances in water), and the specific chemical structure of the compound.
The relative importance of these abiotic degradation mechanisms compared to microbial degradation can vary significantly depending on the specific environmental conditions of a contaminated site.
Biodegradation Kinetics and Modeling
Understanding the rate at which this compound is biodegraded is essential for predicting its environmental persistence and for designing effective remediation strategies. Biodegradation kinetics describes the mathematical relationship between the rate of degradation and the concentration of the substrate (the contaminant) and the microbial population.
Studies on similar compounds have shown that the presence of multiple halogen substituents can influence the rate of degradation. For instance, in the simultaneous degradation of 4-bromophenol (B116583) and 4-chlorophenol (B41353) by Arthrobacter chlorophenolicus A6, it was observed that 4-bromophenol degraded faster than 4-chlorophenol. biointerfaceresearch.com High concentrations of 4-chlorophenol were found to inhibit the biodegradation of 4-bromophenol, indicating competitive inhibition. biointerfaceresearch.com
The kinetics of 1,4-dioxane (B91453) biodegradation by Pseudonocardia dioxanivorans CB1190 was inhibited by the presence of chlorinated solvents. enviro.wiki This inhibition was linked to a down-regulation of key metabolic enzymes. enviro.wiki
Mathematical models are often used to describe and predict biodegradation kinetics. These can range from simple first-order decay models to more complex Monod kinetics, which account for microbial growth, and models that incorporate substrate inhibition. For mixtures of contaminants, more sophisticated kinetic models are required to account for the interactions between the different compounds. biointerfaceresearch.com These models are crucial tools for assessing the feasibility of bioremediation and for optimizing the conditions to enhance degradation rates.
Remediation Strategies for Contaminated Environments
The contamination of soil and groundwater with halogenated nitroaromatic compounds necessitates the development of effective remediation strategies. These approaches can be broadly categorized into physicochemical methods and biological treatments.
Physicochemical methods include processes like adsorption onto activated carbon, chemical oxidation using agents like ozone or Fenton's reagent, and incineration. researchgate.net While often effective at high contaminant concentrations, these methods can be costly and may produce secondary waste streams.
Bioremediation , which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is often considered a more sustainable and cost-effective approach, particularly for large-scale contamination. mdpi.comresearchgate.net The main bioremediation strategies include:
Bioaugmentation : This involves the introduction of specific, highly efficient microbial strains or consortia to a contaminated site to supplement the indigenous microbial population. researchgate.net This is particularly useful when the native microorganisms lack the necessary degradative capabilities.
Biostimulation : This strategy focuses on enhancing the activity of the indigenous microbial populations by providing them with nutrients (e.g., nitrogen, phosphorus), electron acceptors (e.g., oxygen), or other growth-limiting factors. researchgate.net
Bioventing and Biosparging : These are in-situ techniques that enhance aerobic biodegradation in the subsurface by introducing air or oxygen. researchgate.net Bioventing is used for the unsaturated zone (soil above the water table), while biosparging is applied to the saturated zone (groundwater).
Bioreactors : For heavily contaminated soil or water that can be excavated or pumped, bioreactors provide a controlled environment where conditions (e.g., pH, temperature, nutrient levels) can be optimized to maximize biodegradation rates. researchgate.net
Phytoremediation is another biological approach that uses plants to remove, contain, or degrade contaminants in soil and water. researchgate.net Plants can take up contaminants and either store them in their tissues (phytoextraction) or break them down through metabolic processes (phytodegradation). researchgate.net Additionally, the root zone of plants (the rhizosphere) can harbor a high density of microorganisms that contribute to the degradation of contaminants. researchgate.net
The selection of the most appropriate remediation strategy depends on a variety of factors, including the type and concentration of the contaminant, the characteristics of the contaminated site (e.g., soil type, hydrogeology), and the cost-effectiveness of the available technologies. researchgate.net
Emerging Research Directions and Future Perspectives for 1 Bromo 2 Chloro 4 Nitrobenzene Chemistry
Sustainable Synthetic Routes and Catalysis
The conventional synthesis of 1-bromo-2-chloro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions, such as the nitration of 1-bromo-2-chlorobenzene (B145985). These processes often rely on harsh conditions and the use of stoichiometric amounts of strong mineral acids like sulfuric acid and nitric acid, leading to significant acid waste and safety concerns. embibe.comresearchgate.net Research is now moving towards greener and more sustainable alternatives that minimize environmental impact and enhance efficiency.
Key research findings in sustainable synthesis include:
Solid Acid Catalysts: The replacement of liquid sulfuric acid with reusable solid acid catalysts represents a significant step towards greening the nitration process. Catalysts such as sulfated zirconia, zeolites, and Nafion/SiO2 composites are being investigated for the nitration of haloarenes. pku.edu.cnresearchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse, thereby minimizing waste. researchgate.net For instance, a microfiber-structured Nafion/SiO2 solid acid catalyst has demonstrated high conversion rates and exceptional selectivity for nitrobenzene (B124822) production in a continuous-flow reactor, a technology applicable to substituted benzenes. pku.edu.cn
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. youtube.comnih.govnih.gov This technique facilitates rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes compared to conventional heating methods. youtube.comyoutube.com For reactions like nitration or nucleophilic aromatic substitution involving this compound, microwave-assisted synthesis can lead to higher efficiency and may allow for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry. nih.govyoutube.com
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, is rapidly gaining traction as a superior alternative to traditional batch processing, especially for hazardous reactions like nitration. ewadirect.comhelgroup.com The synthesis of this compound involves highly exothermic nitration steps, which pose significant safety risks on a large scale in batch reactors due to poor heat transfer and the danger of thermal runaway. researchgate.netnih.gov
Flow chemistry offers solutions to these challenges:
Enhanced Safety: By conducting reactions in small-volume microreactors or tubes, the heat generated during exothermic processes is dissipated much more efficiently. ewadirect.comvapourtec.com This superior temperature control drastically reduces the risk of runaway reactions and explosions, which is a critical concern when handling nitrating mixtures and nitroaromatic compounds. nih.gov
Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow system leads to better reaction selectivity and higher yields of the desired product. ewadirect.comvapourtec.com For instance, a continuous-flow nitration process for o-xylene (B151617) demonstrated a significant reduction in phenolic impurities compared to the batch process, simplifying purification and reducing wastewater. nih.gov This level of control is directly applicable to the regioselective nitration required to produce this compound.
Scalability and Automation: Scaling up production in flow chemistry is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is safer and more predictable than increasing the size of a batch reactor. ewadirect.com These systems can be fully automated for continuous production with real-time monitoring. ewadirect.com
Artificial Intelligence and Machine Learning in Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. For a molecule like this compound, where multiple isomers can be formed during synthesis, predictive models are particularly valuable.
The synthesis involves multiple electrophilic aromatic substitution steps. The directing effects of the bromo, chloro, and nitro groups determine the position of incoming substituents. ML models can be trained on vast datasets of chemical reactions to predict the regioselectivity of these substitutions with high accuracy.
Predicting Regioselectivity: Researchers have developed ML models that can predict the reactive site of an electrophilic aromatic substitution with accuracies exceeding 90%. youtube.com These models use quantum mechanical descriptors to identify the most likely position for an electrophile to attack the benzene (B151609) ring. For the synthesis of this compound, such a tool could predict the major and minor products when nitrating 1-bromo-2-chlorobenzene, thus guiding the choice of reagents and conditions to maximize the yield of the desired isomer.
Optimizing Reaction Conditions: Beyond predicting the products, AI can also suggest suitable catalysts, solvents, and temperatures. nih.gov Neural networks trained on millions of reactions from databases can infer optimal conditions for novel transformations, potentially identifying greener or more efficient pathways that a human chemist might overlook. nih.gov
Exploration of Novel Biological Applications as Chemical Probes
While this compound is primarily an industrial intermediate, its chemical structure holds potential for its use as a chemical probe in biological research. Chemical probes are small molecules designed to selectively interact with a protein or other biomolecule to study its function in a cellular context. nih.gov Covalent chemical probes, which form a permanent bond with their target, are of particular interest for their ability to achieve high potency and prolonged effects. escholarship.orgescholarship.org
The reactivity of this compound makes it an interesting scaffold for designing such probes:
Covalent Labeling: The bromine and chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), especially given the activating effect of the electron-withdrawing nitro group. vapourtec.com This allows the molecule to potentially react with nucleophilic residues (like cysteine or lysine) on a protein surface, forming a covalent bond. This principle is the basis for many covalent inhibitors and probes. nih.gov
Scaffold for Derivatization: The nitro group can be readily reduced to an amine, which can then be modified to attach fluorophores, biotin (B1667282) tags, or other reporter groups. This would allow researchers to track the molecule in cells or pull down its binding partners. Furthermore, the halogen atoms can be replaced with other functional groups via cross-coupling reactions to build more complex probes tailored to specific targets.
Fluorescence Quenching Probes: Nitroaromatic compounds are known to be efficient fluorescence quenchers. acs.org This property can be harnessed to design "turn-on" fluorescent probes. A probe could be designed where the this compound moiety quenches the fluorescence of a nearby fluorophore. Upon reaction with a specific analyte or enzyme that displaces the nitroaromatic group, fluorescence would be restored, providing a detectable signal.
Advanced Spectroscopic Characterization Techniques
Unambiguous characterization of this compound and its reaction products is critical, especially to differentiate it from its isomers. While standard techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental, advanced methods provide deeper structural insights.
Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to predict spectroscopic properties. nih.govacs.orgyoutube.com By calculating the theoretical 1H and 13C NMR chemical shifts and coupling constants, researchers can compare them to experimental data to confirm the structure and assign complex spectra with greater confidence. wisc.eduacs.org This is particularly useful for distinguishing between the various possible isomers of bromochloronitrobenzene.
Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge (collision cross-section, CCS). nih.govnih.govfrontiersin.org Since isomers have the same mass but different three-dimensional shapes, IM-MS can often separate them where mass spectrometry alone cannot. nih.govhelsinki.fi The predicted CCS values for different ions of this compound can be compared with experimental results to confirm its identity.
Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 235.91084 | 137.6 |
| [M+Na]⁺ | 257.89278 | 150.7 |
| [M-H]⁻ | 233.89628 | 144.3 |
| [M+NH₄]⁺ | 252.93738 | 159.4 |
Data sourced from PubChemLite. This table is interactive.
Table 2: Spectroscopic Data for this compound
| Technique | Instrument | Key Observations |
|---|---|---|
| FTIR | Bruker Tensor 27 FT-IR | Characteristic peaks for C-Br, C-Cl, C-NO₂, and aromatic C-H bonds. |
| FT-Raman | Bruker MultiRAM | Complementary vibrational modes, confirming the aromatic structure and substituents. |
Data sourced from PubChem. This table is interactive.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-2-chloro-4-nitrobenzene, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation and nitration steps. For example:
- Halogenation : Bromination of 2-chloronitrobenzene using FeBr₃ as a catalyst under controlled temperatures (40–60°C) to minimize side reactions .
- Nitration : Prior nitration of chlorobenzene with mixed HNO₃/H₂SO₄ at 0–5°C to direct nitro groups to the para position .
- Optimization : Yield is maximized by maintaining anhydrous conditions and using stoichiometric control. Impurities (e.g., dihalogenated byproducts) can be reduced via column chromatography or recrystallization.
Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies resolved?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting due to nitro and halogen groups) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in molecular geometry .
- Chromatography : HPLC or GC-MS identifies purity (>98% by area normalization). Discrepancies between theoretical and observed melting points may arise from polymorphism, requiring DSC analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats are mandatory due to toxicity (R36/37/38) .
- Storage : In airtight containers at 2–8°C, away from reducing agents to prevent decomposition .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Questions
Q. How does the nitro group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The nitro group acts as a strong electron-withdrawing substituent, enhancing the electrophilicity of the adjacent bromine atom. This facilitates oxidative addition in palladium-catalyzed Suzuki couplings with arylboronic acids. However, steric hindrance from the nitro group may slow transmetallation steps. Optimizing ligand systems (e.g., SPhos) and using polar aprotic solvents (DMF) improves coupling efficiency .
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?
- Structure Solution : SHELXD identifies heavy atoms (Br, Cl) via dual-space methods, while SHELXE refines phases for nitro group positioning .
- Refinement : SHELXL adjusts thermal parameters and occupancy rates to address disorder in halogen or nitro group orientations. Twinning parameters (TWIN/BASF) resolve overlapping reflections in low-symmetry crystals .
Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or relativistic effects (e.g., halogen-heavy atoms). Validate computational models (DFT) by including solvent corrections (IEF-PCM) and relativistic pseudopotentials .
- Validation : Cross-check with X-ray data or isotopic labeling (e.g., deuterated analogs) to confirm assignments .
Q. What role does this compound play in synthesizing bioactive molecules like kinase inhibitors?
This compound serves as a precursor for AZD3264 (IKK2 inhibitor). Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
